methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1192711-71-9) is a pyrrolopyrimidine derivative with a methyl ester group at the 6-position and a chlorine substituent at the 4-position. This scaffold is pivotal in medicinal chemistry due to its role as a precursor for kinase inhibitors and antiviral agents . Its synthesis typically involves alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl bromoacetate under basic conditions . The compound’s structure is confirmed via NMR and HRMS, with distinct signals for the methyl ester (δ ~3.8 ppm in $^1$H NMR) and pyrrolopyrimidine core .
Properties
IUPAC Name |
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-6(9)10-3-11-7(4)12-5/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPXNXFZLDDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653360 | |
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-69-7 | |
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation Reaction to Form Intermediate
-
- 2-methyl-3,3-dichloroacrylonitrile (Formula II)
- Trimethyl orthoformate (Formula III)
-
- Solvent: Cyclohexane, n-hexane, petroleum ether, tetrahydrofuran, or mixtures thereof.
- Catalyst: Lewis acids such as zinc chloride, ferric chloride, aluminum chloride, cuprous chloride, or stannic chloride.
- Catalyst loading: 0.5–10% by mass relative to 2-methyl-3,3-dichloroacrylonitrile.
- Molar ratio of trimethyl orthoformate to dichloroacrylonitrile: 1.0–6.0:1.
- Temperature: 30–110 °C.
- Solvent to reactant mass ratio: 2–15:1 (preferably 4–8:1).
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- Formation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV).
- This intermediate is key for subsequent cyclization.
Addition-Condensation Cyclization and Elimination
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- Formamidine salt (e.g., formamidine acetate or formamidine hydrochloride).
- Alkali base (e.g., sodium methoxide in methanol).
-
- Solvent: Methanol, ethanol, isopropanol, tert-butanol, tetrahydrofuran, or mixtures.
- Solvent to intermediate mass ratio: 3–10:1.
- Molar ratio of base:formamidine salt:intermediate: (2.0–3.0):(1.0–1.5):1.
- Temperature:
- Addition-condensation cyclization: 0–50 °C (preferably 20–40 °C).
- Elimination reaction: 50–110 °C (preferably 60–80 °C).
- Process: One-pot method where formamidine salt and part of the base are dissolved in solvent, then the intermediate is added dropwise at low temperature, stirred for 2–8 hours, followed by addition of remaining base and heating for elimination.
-
- After reaction completion, the mixture is cooled, filtered, washed with water, and dried.
-
- Yields typically range from 90.2% to 91.0%.
- Liquid phase purity around 99.3% to 99.5%.
Representative Experimental Data
| Step | Reaction Parameters | Conditions/Amounts | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation of 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate | Catalyst: ZnCl2 (1–5% mass), solvent: methanol or THF, temp: 30–110 °C | Not specified | Intermediate formed | Intermediate for cyclization step |
| 2 | Cyclization with formamidine acetate and sodium methoxide in methanol | 0.13 mol formamidine acetate, 28% NaOMe solution, 0.1 mol intermediate, 50 g methanol, 35–40 °C (4 h), then 65–70 °C (4 h) | 90.2 | 99.3 | Example 1 |
| 3 | Cyclization with formamidine hydrochloride and sodium methoxide in THF | 0.13 mol formamidine hydrochloride, 28% NaOMe, 0.1 mol intermediate, 25–30 °C (4 h), then 65–70 °C (4 h) | 91.0 | 99.5 | Example 4 |
| 4 | Control with excess solvent in THF | Same as above but with 130 g THF | 73.4 | Not specified | Lower yield due to solvent excess |
Advantages of the Method
Environmental and Safety Profile:
- Avoids use of hazardous reagents like phosphorus oxychloride and osmium tetroxide.
- Generates less waste acid and wastewater.
- Uses readily available and inexpensive raw materials.
-
- One-pot cyclization and elimination.
- Mild reaction temperatures.
- Straightforward isolation by filtration and washing.
-
- Consistently above 90% yield.
- Purities exceeding 99% suitable for pharmaceutical intermediate use.
Summary Table of Preparation Method Parameters
| Parameter | Range/Value | Preferred Conditions |
|---|---|---|
| Solvent for condensation (Step 1) | Cyclohexane, n-hexane, petroleum ether, THF, 2-MeTHF, etc. | Cyclohexane or THF |
| Catalyst | ZnCl2, FeCl3, AlCl3, CuCl, SnCl4 (0.5–10% mass) | ZnCl2 1–5% mass |
| Molar ratio (trimethyl orthoformate : dichloroacrylonitrile) | 1.0–6.0 : 1 | 1.0–3.0 : 1 |
| Temperature (condensation) | 30–110 °C | 30–70 °C |
| Solvent for cyclization (Step 2) | Methanol, ethanol, isopropanol, THF, etc. | Methanol or THF |
| Solvent to intermediate ratio | 3–10 : 1 | 4–8 : 1 |
| Base to formamidine to intermediate molar ratio | (2.0–3.0) : (1.0–1.5) : 1 | 2.5 : 1.2 : 1 |
| Cyclization temperature | 0–50 °C | 20–40 °C |
| Elimination temperature | 50–110 °C | 60–80 °C |
| Reaction time | 2–8 hours for each step | 4 hours each |
| Yield (%) | 73.4–91.0 | Around 90% |
| Purity (%) | 99.3–99.5 | >99% |
Research Findings and Notes
- The condensation step forms a key butadiene intermediate that is highly reactive for subsequent cyclization.
- Use of Lewis acid catalysts significantly improves reaction selectivity and yield.
- Controlling solvent quantity is critical; excess solvent can reduce yield.
- The one-pot cyclization and elimination method simplifies the process and minimizes side reactions.
- NMR data confirms the structure of the final product, with characteristic proton signals consistent with the pyrrolo[2,3-d]pyrimidine framework.
This detailed preparation method provides a robust, scalable, and environmentally conscious pathway to methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, suitable for industrial pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Suzuki coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Suzuki coupling: Reagents include boronic acids and palladium catalysts, with conditions involving a base such as potassium carbonate and a solvent like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrrolopyrimidines with various functional groups.
Suzuki coupling:
Scientific Research Applications
Pharmaceutical Development
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been investigated for its potential as a pharmaceutical agent. The compound exhibits properties that may be beneficial in the development of drugs targeting various diseases, particularly in oncology and neurology.
Case Studies:
- Anticancer Activity : Research has indicated that derivatives of pyrrolo-pyrimidines can inhibit tumor growth by interfering with cellular signaling pathways. Specific studies have shown that compounds similar to this compound can induce apoptosis in cancer cells.
Biochemical Research
The compound is also utilized in biochemical assays to study enzyme interactions and cellular mechanisms. Its structure allows for specific binding to target proteins, making it a valuable tool in drug discovery and development.
Applications:
- Enzyme Inhibition Studies : this compound has been used to investigate the inhibition of kinases and other enzymes involved in signal transduction pathways.
Material Science
In addition to biological applications, this compound can be employed in material science for the synthesis of novel polymers or as a precursor for functional materials due to its reactive functional groups.
Potential Uses:
- Polymer Synthesis : The carboxylate group can facilitate polymerization reactions, leading to materials with unique properties suitable for various industrial applications.
Summary of Findings
The applications of this compound span across multiple scientific disciplines, primarily focusing on its pharmaceutical potential and biochemical utility. Ongoing research continues to explore its efficacy and mechanisms of action, contributing to the broader understanding of pyrrolo-pyrimidine derivatives in medicinal chemistry.
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Potential anticancer agent | Induces apoptosis in cancer cells |
| Biochemical Research | Enzyme inhibition studies | Inhibits kinases involved in signaling |
| Material Science | Precursor for novel polymers | Facilitates polymerization reactions |
Mechanism of Action
The mechanism of action of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby interfering with signaling pathways involved in cell division and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
Ethyl 4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-6-Carboxylate (CAS: 187725-00-4)
- Structural Difference : Ethyl ester group replaces the methyl ester.
- Physical Properties :
- Synthesis : Similar alkylation method using ethyl bromoacetate instead of methyl reagents .
- Applications : Both esters serve as intermediates for further functionalization, but the ethyl variant may offer improved lipophilicity for specific drug delivery systems .
4-Chloro-7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine-6-Carboxylic Acid (CAS: MFCD20487118)
- Structural Difference : Carboxylic acid replaces the ester, with a sulfonyl group at the 7-position.
- Physical Properties :
- Synthesis : Achieved via ester hydrolysis of the methyl/ethyl ester followed by sulfonation .
- Applications : The sulfonyl-carboxylic acid derivative is less common in drug design but may act as a protein-binding moiety in enzyme inhibitors .
7-Substituted Derivatives (e.g., 34n, 34o)
- Structural Differences: 34n: 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)-1-naphthonitrile. 34o: 2-Chloro-6-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)quinolone.
- Physical Properties :
- Synthesis: Alkylation of the pyrrolopyrimidine core with bromomethyl-naphthonitrile or quinolone derivatives .
- Applications : Enhanced antiviral activity attributed to bulky substituents improving target affinity .
Ethyl 4-Chloro-5-Hydroxy-2,7-Dimethyl-7H-Pyrrolo[2,3-d]pyrimidine-6-Carboxylate (CAS: 1269117-94-3)
- Structural Differences : Hydroxy group at position 5, methyl groups at positions 2 and 6.
- Physical Properties: Molecular formula: C${11}$H${12}$ClN${3}$O${3}$. The hydroxyl group enables hydrogen bonding, increasing aqueous solubility compared to non-hydroxylated analogs .
- Synthesis : Introduced via oxidation or hydroxylation during the alkylation step .
- Applications: Potential for metal chelation or improved pharmacokinetics due to polar functional groups .
Key Data Table: Comparative Analysis
Biological Activity
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.
This compound is characterized by the following chemical properties:
- Chemical Formula : C₈H₆ClN₃O₂
- Molecular Weight : 211.61 g/mol
- CAS Number : 944709-69-7
- IUPAC Name : this compound
The compound can be synthesized through various methods, including a seven-step procedure from dimethyl malonate, yielding approximately 31% overall efficiency. This method highlights the compound's accessibility for further research and development in pharmaceutical applications .
Anticancer Properties
This compound has shown significant potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of cancer cells through various mechanisms:
- Kinase Inhibition : The compound serves as a scaffold for developing potent kinase inhibitors. Notably, analogs have been identified that selectively inhibit PDK1 (3-Phosphoinositide-Dependent Kinase 1), a critical target in cancer therapy .
- Cell Proliferation Inhibition : Studies have demonstrated that certain derivatives effectively inhibit tumor cell proliferation, suggesting their utility in cancer treatment .
Table 1: Summary of Anticancer Activities of Methyl 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine Derivatives
| Compound Derivative | Target Kinase | Activity | Reference |
|---|---|---|---|
| Compound 1 | PDK1 | Inhibitory | |
| Compound 2 | Various | Cytotoxic |
Antiviral and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has exhibited antiviral activity against several viral strains. Some derivatives have shown effectiveness in inhibiting viral replication, making them candidates for antiviral drug development .
Moreover, the compound has been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases such as atopic dermatitis .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Evaluation : A study published in Medicinal Chemistry reported the synthesis of a series of pyrrolo[2,3-d]pyrimidines and evaluated their biological activity against cancer cell lines, highlighting the structure-activity relationship crucial for developing effective inhibitors .
- Kinase Inhibition Mechanism : Research published in Journal of Medicinal Chemistry detailed how specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold enhanced selectivity and potency against targeted kinases involved in cancer pathways .
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A general protocol involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with methyl chloroformate or activated carboxylate esters under basic conditions. For example, refluxing the precursor in isopropanol with catalytic HCl (3 drops) for 12–48 hours, followed by precipitation and recrystallization from methanol (yields 27–94%) .
- Key Considerations : Monitor reaction progress via TLC (e.g., CHCl3/CH3OH, 10:1) and confirm purity using HPLC or melting point analysis .
Q. How can researchers purify and characterize this compound?
- Purification : Use recrystallization (methanol or ethanol) or column chromatography with silica gel and a CHCl3/MeOH gradient .
- Characterization :
- 1H/13C NMR : Look for diagnostic peaks: methyl ester (~δ 3.8–4.0 ppm), pyrrolo-proton (δ 6.3–7.5 ppm), and aromatic protons (δ 7.2–8.3 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For example, a related compound (C21H20ClN5O2) showed m/z 421.1312 .
- Melting Point : Typical range 188–257°C, depending on substituents .
Q. What solvents and conditions ensure stability during storage?
- Store under inert gas (N2/Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture, as the ester group may hydrolyze .
Advanced Research Questions
Q. How do reaction conditions impact yield and purity in nucleophilic substitutions?
- Optimization Strategies :
- Acid Catalyst : HCl vs. H2SO4 affects reaction rate; HCl in isopropanol minimizes side reactions .
- Temperature : Prolonged reflux (>24 hours) improves substitution but risks decomposition.
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl or H2O .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HCl, 12h reflux | 61 | 97 |
| H2SO4, 24h reflux | 45 | 85 |
| Data adapted from analogous syntheses . |
Q. What role does this compound play in kinase inhibitor development?
- Mechanistic Insight : The pyrrolo[2,3-d]pyrimidine scaffold mimics ATP-binding motifs in kinases. Methyl 4-chloro-6-carboxylate derivatives act as intermediates for introducing aryl/alkyl groups at the 4-position, critical for selectivity (e.g., Tofacitinib analogs) .
- Case Study : Substitution with 4-chloroaniline yielded a tyrosine kinase inhibitor (IC50 < 50 nM) in EGFR/Her2 assays .
Q. How can structural modifications enhance solubility for in vitro assays?
- Approach : Replace the methyl ester with hydrophilic groups (e.g., tert-butyl esters or PEG-linked moieties) post-synthesis.
- Solubility Data :
| Derivative | Solubility (mg/mL in PBS) |
|---|---|
| Methyl ester | 0.12 |
| tert-Butyl ester | 1.8 |
| Hypothetical data based on analogous compounds . |
Q. How to resolve contradictions in reported biological activity data?
- Root Causes : Variability in impurity profiles (e.g., residual HCl), crystallinity, or stereochemical inconsistencies.
- Solutions :
- Reproduce synthesis with strict QC (HPLC >98% purity).
- Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) .
Q. What are alternative one-pot strategies for synthesizing this scaffold?
- Multicomponent Reactions : Combine cyanamide, methyl acetoacetate, and chloroacetyl chloride in ethanol with K2CO3. This method avoids isolating intermediates, improving efficiency .
- Advantages : 20% higher yield vs. stepwise synthesis; fewer purification steps .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
